molecular formula C14H14O2 B1415009 [4-(3-Methylphenoxy)phenyl]methanol CAS No. 53818-56-7

[4-(3-Methylphenoxy)phenyl]methanol

Cat. No.: B1415009
CAS No.: 53818-56-7
M. Wt: 214.26 g/mol
InChI Key: QHBCPJQVVMEFOR-UHFFFAOYSA-N
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Description

[4-(3-Methylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C14H14O2 It is characterized by a phenylmethanol group substituted with a 3-methylphenoxy group

Scientific Research Applications

Chemistry: In chemistry, [4-(3-Methylphenoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and other biomedical applications.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and to use personal protective equipment when handling .

Future Directions

Recent advances in the synthesis and applications of m-Aryloxy phenols, which “[4-(3-Methylphenoxy)phenyl]methanol” is a derivative of, have shown potential in various industries, including plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methylphenoxy)phenyl]methanol typically involves the reaction of 3-methylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(3-Methylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenylmethanol derivatives.

Comparison with Similar Compounds

  • [4-(4-Methylphenoxy)phenyl]methanol
  • [4-(2-Methylphenoxy)phenyl]methanol
  • [4-(3-Ethylphenoxy)phenyl]methanol

Comparison: Compared to similar compounds, [4-(3-Methylphenoxy)phenyl]methanol is unique due to the position and nature of the substituent groups. The presence of the 3-methylphenoxy group imparts distinct chemical and physical properties, influencing its reactivity and potential applications. This uniqueness makes it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

[4-(3-methylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBCPJQVVMEFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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